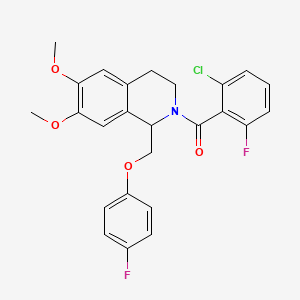![molecular formula C18H18FN5O2 B11222227 1-(4-fluoro-1H-indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B11222227.png)
1-(4-fluoro-1H-indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluoro-1H-indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound that features a combination of indazole, pyrrole, and pyrrolidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps, starting from commercially available precursors
Formation of Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluoro Substituent: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.
Coupling Reactions: The pyrrole and pyrrolidine moieties are coupled to the indazole core using amide bond formation reactions, typically employing coupling agents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-fluoro-1H-indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like mCPBA or KMnO₄, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like NaBH₄ or LiAlH₄, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: mCPBA, KMnO₄, H₂O₂
Reduction: NaBH₄, LiAlH₄, H₂
Substitution: Amines, thiols, alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be employed in studies investigating the biological activity of indazole derivatives, including their effects on cellular processes.
Pharmacology: The compound may serve as a lead compound in the development of new pharmacological agents with potential therapeutic applications.
Industrial Chemistry: It can be used in the synthesis of advanced materials or as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-fluoro-1H-indazol-5-yl)-3-(2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)-1,3-dihydro-2H-imidazol-2-one hydrochloride
- 1-(4-fluoro-3-nitrophenyl)-3-(1H-indazol-6-yl)urea
Uniqueness
1-(4-fluoro-1H-indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C18H18FN5O2 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
1-(4-fluoro-1H-indazol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H18FN5O2/c1-23-7-3-4-12(23)9-20-18(26)11-8-15(25)24(10-11)17-16-13(19)5-2-6-14(16)21-22-17/h2-7,11H,8-10H2,1H3,(H,20,26)(H,21,22) |
InChI-Schlüssel |
UBLKPWCCRNKHQU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1CNC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11222150.png)
![N-(2-methoxy-5-methylphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11222164.png)
![5-(3-Bromophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11222176.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B11222177.png)

![Ethyl 4-({2-[2-(4-chlorophenoxy)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11222190.png)
![Benzyl 3-amino-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B11222194.png)
![4-butyl-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B11222199.png)
![2'-Benzyl-N-[(oxan-4-YL)methyl]-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11222201.png)
![2'-(2-methylpropyl)-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11222202.png)
![N-(4-acetylphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11222209.png)
![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(2-methylbenzyl)-2-oxotetrahydropyrimidin-1(2H)-yl)benzamide](/img/structure/B11222210.png)

![2'-isobutyl-{N}-(3-methoxypropyl)-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11222234.png)
